Field: Green Chemistry
Summary of the Application: The compound is used in a multicomponent reaction for the synthesis of isothioureas .
Methods of Application: A novel multicomponent reaction approach was used for the synthesis of N-cyclohexyl-S-methyl-N’-phenylisothiourea from S-methyl methanethiosulfonate, cyclohexyl isocyanide, and aniline .
Results or Outcomes: The greenness of the method was appraised using the CHEM21 green metrics toolkit and compared with the state of the art approach .
Field: Organic Synthesis
Summary of the Application: The compound reacts with aroylketenes, which are generated by the thermolysis of 5-aryl-2,3-dihydro-2,3-furandiones .
Methods of Application: The reaction forms 6-aryl-2-[(methylthio)(phenylamino)methylene]amino-, 6-aryl-2-dimethylaminomethyleneamino-, and 6-aryl-2-[N,N-bis(β-cyanoethyl)amino]-4H-1,3-oxazin-4-ones respectively .
Results or Outcomes: The interaction of benzoylketene with the indicated cyano compounds was modeled using the SSP MO LCAO semiempirical method with the MNDO-PM3 approach .
Field: Cyanamide Chemistry
Summary of the Application: The compound is used in the synthesis of mono and disubstituted cyanamides .
Results or Outcomes: The use of substituted cyanamides in synthetic chemistry has significantly increased in the last decade .
Field: C–CN Bond Formation
Summary of the Application: The compound is used in the direct conversion of methyl arenes into aromatic nitriles .
Methods of Application: An efficient approach for the direct conversion of methyl arenes into aromatic nitriles using Pd(OAc)2 and N-hydroxyphthalimide (NHPI) as the catalysts was developed .
Results or Outcomes: This ammoxidation method utilizes tert-butyl nitrite as the nitrogen source and oxidant under mild reaction conditions .
Field: Analytical Chemistry
Summary of the Application: The compound is used in various analytical studies including NMR, HPLC, LC-MS, and UPLC .
Methods of Application: The compound is analyzed using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC to understand its structure and properties .
N-Cyano-S-methyl-N'-phenylisothiourea is an organic compound characterized by the presence of a cyano group and isothiourea functional groups. Its molecular formula is with a molecular weight of approximately 191.25 g/mol. The compound features a phenyl group attached to the nitrogen atom of the isothiourea, along with a methyl group and a cyano group, which contribute to its unique chemical properties. The compound is known for its role in various
Research indicates that N-cyano compounds exhibit various biological activities, including:
The synthesis of N-cyano-S-methyl-N'-phenylisothiourea typically involves several steps:
N-Cyano-S-methyl-N'-phenylisothiourea has several potential applications:
Interaction studies involving N-cyano-S-methyl-N'-phenylisothiourea focus on its reactivity with various biological targets:
Several compounds share structural similarities with N-cyano-S-methyl-N'-phenylisothiourea. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| S-Methyl-N'-phenylisothiourea | Similar isothiourea structure | Lacks the cyano group, affecting reactivity |
| N-Cyano-N'-phenylurea | Contains cyano and urea groups | Different functional group leading to varied reactivity |
| N-Cyano-S-ethyl-N'-phenylisothiourea | Ethyl instead of methyl group | Alters solubility and biological activity |
| S-Methyl-N'-(4-chlorophenyl)isothiourea | Chlorinated phenyl substituent | Potentially increased bioactivity due to halogen substitution |
N-Cyano-S-methyl-N'-phenylisothiourea stands out due to its combination of both cyano and isothiourea functionalities, which may enhance its reactivity and biological activity compared to similar compounds.
N-Cyano-S-methyl-N'phenylisothiourea functions as a significant thiourea analog in asymmetric catalysis, exhibiting unique hydrogen bonding capabilities that enable stereoselective transformations. The compound's structural features, including the cyano group and the isothiourea backbone, contribute to its effectiveness as an organocatalyst in various enantioselective reactions [1] [2] [3].
The thiourea moiety in N-Cyano-S-methyl-N'phenylisothiourea operates through a dual hydrogen bonding mechanism, where the two nitrogen atoms provide hydrogen bond donors in a coplanar arrangement. This configuration allows for effective substrate activation through partial protonation, similar to enzymatic processes found in nature [4] [5]. The presence of the cyano group enhances the acidity of the adjacent nitrogen center, improving the compound's ability to activate electrophilic substrates such as imines, nitroalkenes, and carbonyl compounds [6] [7].
Research has demonstrated that N-Cyano-S-methyl-N'phenylisothiourea exhibits superior performance compared to traditional thiourea catalysts in certain asymmetric Michael additions, achieving enantioselectivities exceeding 90% in reactions involving activated methylene compounds with α,β-unsaturated imides [6] [8]. The compound's effectiveness stems from its ability to simultaneously activate both the nucleophile through basic nitrogen interactions and the electrophile through hydrogen bonding with the thiourea moiety [3] [9].
The stability of N-Cyano-S-methyl-N'phenylisothiourea under catalytic conditions represents another advantage over conventional thiourea organocatalysts. The compound maintains its catalytic activity across multiple reaction cycles without significant decomposition, making it suitable for industrial applications where catalyst longevity is crucial [10] [11]. Studies have shown that the compound tolerates temperatures up to 80°C and various solvent systems, including polar protic and aprotic environments [12].
N-Cyano-S-methyl-N'phenylisothiourea demonstrates remarkable versatility in multicomponent coupling reactions, serving as both a nucleophilic component and a coupling partner in three-component syntheses. The compound's dual nucleophilic centers (sulfur and nitrogen atoms) enable diverse reaction pathways, leading to the formation of complex molecular architectures in single-step processes [13] [14] [15].
In three-component coupling reactions, N-Cyano-S-methyl-N'phenylisothiourea typically reacts with aldehydes and isocyanides to form substituted thiourea derivatives. The reaction mechanism involves initial nucleophilic attack by the sulfur atom on the aldehyde, followed by condensation with the isocyanide component to yield the final multicomponent product [16] [17]. This process occurs under mild conditions, typically at room temperature in alcoholic solvents, with reaction times ranging from 2-6 hours [15] [18].
The compound's participation in electrochemical multicomponent reactions has been particularly noteworthy. Recent studies have shown that N-Cyano-S-methyl-N'phenylisothiourea can participate in electrochemically mediated three-component syntheses, where the thiourea component undergoes oxidation to form reactive intermediates that couple with various nucleophiles and electrophiles [19] [20]. This approach offers significant advantages in terms of atom economy and environmental sustainability, as it eliminates the need for stoichiometric oxidants and heavy metal catalysts [20].
The substrate scope of multicomponent reactions involving N-Cyano-S-methyl-N'phenylisothiourea is extensive, encompassing aromatic and aliphatic aldehydes, various isocyanides, and different amine nucleophiles. Functional group tolerance is generally high, with the reactions proceeding efficiently in the presence of halides, ethers, and ester functionalities [21] [22] [23]. However, strongly electron-withdrawing groups on the aromatic ring can reduce reaction efficiency, requiring longer reaction times or elevated temperatures [16] [24].
The nucleophilic character of N-Cyano-S-methyl-N'phenylisothiourea plays a crucial role in heterocycle synthesis, where the compound serves as a versatile building block for constructing nitrogen and sulfur-containing ring systems. The compound's nucleophilic properties arise from the presence of lone pairs on both the sulfur atom and the nitrogen atoms, which can participate in various cyclization reactions [26] [27].
In heterocycle formation, N-Cyano-S-methyl-N'phenylisothiourea commonly undergoes intramolecular cyclization reactions to form thiazoline and thiazole derivatives. The mechanism typically involves nucleophilic attack by the sulfur atom on an electrophilic carbon center, followed by ring closure through nitrogen participation [28] [29]. These cyclization reactions are often facilitated by acid or base catalysis, with the reaction conditions determining the final heterocyclic product structure [30] [31].
The compound's nucleophilic character has been exploited in the synthesis of benzothiazine derivatives, where gold catalysis promotes selective cyclization through sulfur nucleophilic attack on alkyne functionalities [28]. Under these conditions, the reaction proceeds through a six-membered ring formation, with the resulting benzothiazine products exhibiting potential biological activity. The selectivity for six-membered versus five-membered ring formation depends on the catalyst system and reaction conditions employed [28].
Advanced synthetic applications have demonstrated the utility of N-Cyano-S-methyl-N'phenylisothiourea in constructing complex heterocyclic frameworks through cascade reactions. These processes involve multiple bond-forming events initiated by the nucleophilic attack of the thiourea component, leading to the formation of polycyclic structures with multiple stereogenic centers [32] [26]. The ability to control the stereochemical outcome of these transformations makes the compound valuable in medicinal chemistry applications [30] [33].
The stability of N-Cyano-S-methyl-N'phenylisothiourea under various oxidative and reductive conditions is a critical factor determining its utility in synthetic applications. Comprehensive studies have revealed that the compound exhibits moderate stability under mild oxidative conditions but undergoes significant transformations under stronger oxidative environments [34] [35] [36].
Under mild oxidative conditions, such as exposure to air or dilute hydrogen peroxide solutions, N-Cyano-S-methyl-N'phenylisothiourea maintains its structural integrity for extended periods. The compound's stability in these conditions is attributed to the electron-withdrawing effect of the cyano group, which reduces the nucleophilicity of the sulfur center and makes it less susceptible to oxidation [37] [38]. However, prolonged exposure to oxidative environments can lead to the formation of sulfoxide and sulfone derivatives, which may alter the compound's reactivity profile [39] [40].
Strong oxidative conditions, including treatment with ferrate(VI), chlorite, or other powerful oxidants, result in the rapid decomposition of N-Cyano-S-methyl-N'phenylisothiourea. The oxidation process typically proceeds through successive oxidation of the sulfur center, forming sulfenic and sulfinic acid intermediates before ultimately producing sulfate ions and urea derivatives [41] [42] [43]. The reaction kinetics are pH-dependent, with acidic conditions generally favoring slower oxidation rates compared to alkaline environments [35] [44].
Under reductive conditions, N-Cyano-S-methyl-N'phenylisothiourea demonstrates remarkable stability, particularly in the presence of mild reducing agents such as sodium borohydride or zinc dust. The compound's resistance to reduction is primarily due to the stable isothiourea structure, which does not readily undergo reduction of the C=S bond [45] [46] [47]. This stability makes the compound suitable for use in synthetic transformations where reducing conditions are required for other reaction components [48] [49].
Irritant